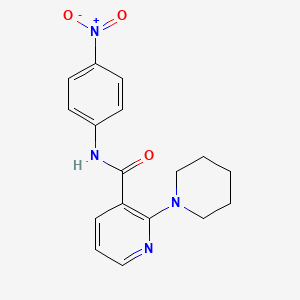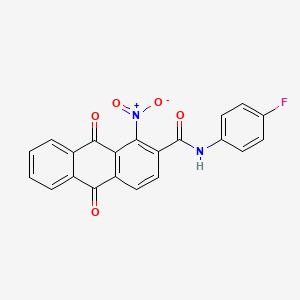![molecular formula C19H21NO5 B4301228 3-(3,4-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B4301228.png)
3-(3,4-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid
説明
3-(3,4-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid, also known as DMPAA, is a chemical compound that has gained significant attention in the scientific research field. DMPAA is a member of the class of nonsteroidal anti-inflammatory drugs (NSAIDs), which are commonly used to alleviate pain and inflammation. However, DMPAA has shown unique properties that make it a promising candidate for various scientific research applications.
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation. By inhibiting COX-2, 3-(3,4-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid reduces inflammation and pain. Additionally, 3-(3,4-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has been shown to activate the p53 pathway, which plays a critical role in regulating cell growth and preventing cancer development.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anti-cancer properties, 3-(3,4-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has been shown to have other biochemical and physiological effects. Studies have shown that 3-(3,4-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid can inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. 3-(3,4-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has also been shown to reduce oxidative stress and protect against neurodegenerative diseases, such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 3-(3,4-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid in lab experiments is its potency and specificity. 3-(3,4-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has been shown to have a high degree of selectivity for COX-2, which reduces the risk of off-target effects. However, one of the limitations of using 3-(3,4-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on 3-(3,4-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid. One area of interest is the development of 3-(3,4-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid analogs with improved solubility and bioavailability. Another potential area of research is the investigation of the synergistic effects of 3-(3,4-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid with other anti-cancer agents. Additionally, further studies are needed to elucidate the exact mechanisms underlying the anti-inflammatory and neuroprotective effects of 3-(3,4-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid.
Conclusion
In conclusion, 3-(3,4-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid is a promising compound that has shown significant potential in various scientific research applications. Its unique properties make it a promising candidate for future research, particularly in the field of cancer research. Further studies are needed to fully understand the mechanisms underlying its effects and to explore its potential for clinical use.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has been extensively studied for its potential application in scientific research, particularly in the field of cancer research. Studies have shown that 3-(3,4-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. 3-(3,4-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-12-5-4-6-14(9-12)19(23)20-15(11-18(21)22)13-7-8-16(24-2)17(10-13)25-3/h4-10,15H,11H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADYCCOWMQBYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(CC(=O)O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-3-{[(3-methylphenyl)carbonyl]amino}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-({[2-(3,4-diethoxyphenyl)ethyl]amino}carbonyl)-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4301156.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4301157.png)

![3-(4-tert-butylphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B4301166.png)
![2-methoxy-4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b]-4,7-phenanthrolin-12-yl)phenyl 4-methylbenzoate](/img/structure/B4301173.png)
![3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid](/img/structure/B4301175.png)

![3-(4-ethoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B4301194.png)
![4-benzoyl-5-(2-fluorophenyl)-1-[3-(hexyloxy)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4301201.png)
![4-benzoyl-1-[3-(hexyloxy)phenyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4301202.png)
![ethyl 3-(4-methoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}propanoate](/img/structure/B4301210.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4301215.png)
![3-(3,4-dimethoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B4301227.png)
![3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B4301236.png)